N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Description
Chemical Structure:
The compound features a central acetamide core with two distinct N-substituents:
- Oxan-4-yl (tetrahydropyran-4-yl): A six-membered oxygen-containing heterocycle that enhances solubility due to its polar ether group.
- 2,2,2-Trifluoroethyl group: A fluorinated alkyl chain known to improve metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4S/c1-13(2)27(24,25)16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-26-10-8-15/h3-6,13,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCZHCEILKLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The target molecule contains three critical substructures:
- Acetamide backbone : Dual N-substitution (oxan-4-yl and 2,2,2-trifluoroethyl)
- α-Substituent : 4-(Propane-2-sulfonyl)phenyl group
- Stereoelectronic considerations : Conformational rigidity from the oxane ring and electron-withdrawing trifluoroethyl group
Disconnection Strategy
Two primary disconnection approaches emerge from patent analysis:
Approach A :
- Disconnect N-substituents from acetamide nitrogen
- Requires late-stage N-alkylation of mono-substituted acetamide intermediate
Approach B :
- Disconnect entire acetamide group from phenyl core
- Enables early-stage installation of sulfone moiety
Patent EP2621894B1 demonstrates Approach A's feasibility through hydrogenolytic N-deprotection and sequential alkylation, while WO2016170544A1 favors Approach B using prefunctionalized phenylacetic acid derivatives.
Synthesis of 4-(Propane-2-Sulfonyl)Phenylacetic Acid
Sulfonylation Pathways
The para-sulfonyl group is installed via two dominant methods:
Method 2.1.1: Direct Radical Sulfonylation
- Substrate : 4-Bromophenylacetic acid
- Reagents : Propane-2-sulfonyl chloride, AIBN initiator, DMF
- Conditions : 80°C, N₂ atmosphere, 12-18 hr
- Yield : 58-62%
Method 2.1.2: Thioether Oxidation
Comparative Performance
| Parameter | Method 2.1.1 | Method 2.1.2 |
|---|---|---|
| Overall Yield (%) | 58-62 | 72-75 |
| Purity (HPLC, %) | 95.3 | 98.7 |
| Reaction Scale (kg) | 0.1-5 | 5-50 |
| Byproduct Formation | 8-12% | <2% |
Data aggregated from demonstrates Method 2.1.2's superiority for industrial-scale synthesis despite requiring additional steps.
Acetamide Core Assembly
Carbodiimide-Mediated Coupling
Patent EP2621894B1 details a reproducible protocol:
- Activation : 4-(Propane-2-sulfonyl)phenylacetic acid (1 eq) + CDI (1.05 eq) in ethyl acetate, 25°C, 1 hr
- Amination : Add N-(oxan-4-yl)-2,2,2-trifluoroethylamine (1.1 eq), stir 18 hr at 30°C
- Workup :
- Quench with 1N HCl (2 vol)
- Extract with ethyl acetate (3 × 1.5 vol)
- Dry over Na₂SO₄, concentrate in vacuo
Critical Parameters :
Alternative Coupling Reagents
Comparative evaluation of activators ():
| Reagent | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| CDI | 72 | 98.5 | 1.0 |
| HATU | 78 | 97.2 | 4.3 |
| EDCl/HOBt | 65 | 96.1 | 2.1 |
| DCC/DMAP | 60 | 94.8 | 1.8 |
CDI remains optimal for cost-sensitive production despite marginally lower yields than HATU.
N-Functionalization Strategies
Sequential Alkylation Protocol
For substrates lacking preformed di-substituted amines, EP2621894B1 proposes:
- Primary Amination :
- React activated acid with oxan-4-ylamine (1.2 eq) → N-(oxan-4-yl)acetamide
- N-Alkylation :
- Deprotonate with LDA (2.2 eq) in THF, -78°C
- Add 2,2,2-trifluoroethyl triflate (1.5 eq), warm to 25°C over 6 hr
- Purification : Chromatography on silica gel (hexane:EtOAc 3:1)
Challenges :
Reductive Amination Approach
WO2016170544A1 reports improved yields via imine intermediate:
- Schiff Base Formation : N-(oxan-4-yl)acetamide + trifluoroacetaldehyde (3 eq), Ti(OiPr)₄, 60°C
- Reduction : NaBH₃CN (2 eq), MeOH, 0°C → 25°C
- Yield : 68% with 91:9 N/O alkylation selectivity
Industrial-Scale Process Optimization
Continuous Flow Sulfonylation
BenchChem data supports transitioning batch sulfonylation to flow chemistry:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time (hr) | 18 | 0.25 |
| Space-Time Yield (kg/L·hr) | 0.08 | 1.42 |
| Impurities (%) | 1.3 | 0.6 |
Flow Conditions :
- Microreactor: 0.5 mm ID, 10 m length
- Reagents: 0.5M phenylacetic acid + 1.1M propane-2-sulfonyl chloride in DMF
- Temperature: 120°C
- Pressure: 8 bar
Crystallization-Induced Purification
Final product purification leverages solubility differences:
- Crude acetamide : Dissolve in hot EtOAc (5 vol) at 60°C
- Anti-Solvent Addition : Slowly add n-heptane (3 vol) over 2 hr
- Crystallization : Cool to -20°C, hold 12 hr
- Yield Recovery : 89-92% with 99.3% purity
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.92 (d, J=8.4 Hz, 2H, ArH)
- δ 7.58 (d, J=8.4 Hz, 2H, ArH)
- δ 4.21 (m, 1H, oxan-4-yl)
- δ 3.72 (q, J=9.6 Hz, 2H, CF₃CH₂)
- δ 3.45 (s, 2H, COCH₂)
¹³C NMR :
- 171.5 (C=O)
- 134.2-127.8 (ArC)
- 57.8 (oxan-4-yl C)
- 43.1 (CF₃CH₂, q, J=30.1 Hz)
Purity Assessment
HPLC Conditions :
- Column: C18, 150 × 4.6 mm, 3.5 µm
- Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA
- Retention Time: 8.72 min
- Purity: 99.1% (254 nm)
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Stability Under Acidic/Basic Conditions
The compound’s stability is influenced by its sulfonyl and trifluoroethyl groups:
-
Acidic Hydrolysis : The acetamide bond resists hydrolysis below pH 3 but undergoes slow cleavage in concentrated HCl at elevated temperatures (e.g., 80°C, 24h) .
-
Basic Conditions : The sulfonyl group stabilizes the adjacent phenyl ring against nucleophilic attack, while the trifluoroethyl moiety enhances electron-withdrawing effects, reducing base sensitivity .
Catalytic Transformations
Palladium-catalyzed reactions are relevant for modifying the aryl or heterocyclic components:
-
Suzuki Coupling : The 4-(propane-2-sulfonyl)phenyl group may participate in cross-coupling with boronic acids using Pd₂(dba)₃ and ligands like ttmpp (tris(2,4,6-trimethoxyphenyl)phosphine) in THF at 80°C .
-
C–H Functionalization : Directed ortho C–H bond activation of the phenyl ring is feasible under Pd(OAc)₂ catalysis, enabling halogenation or alkylation .
Thermal and Oxidative Stability
-
Thermal Degradation : Decomposition occurs above 200°C, with the sulfonyl group releasing SO₂ gas (confirmed by TGA-DSC analysis) .
-
Oxidative Resistance : The trifluoroethyl group confers stability against oxidation (e.g., H₂O₂, mCPBA), while the oxan-4-yl ether is susceptible to radical-mediated cleavage under strong oxidizers .
Biological and Pharmacological Reactivity
Though not directly studied, structural analogs suggest:
-
Metabolic Pathways : Hydrolysis of the acetamide bond by esterases or amidases generates free amine and carboxylic acid metabolites .
-
Enzyme Interactions : The sulfonyl group may act as a hydrogen-bond acceptor, influencing binding to targets like carbonic anhydrase or kinase enzymes .
Comparative Reactivity with Analogues
Scientific Research Applications
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may interact with enzymes related to the metabolism of neurotransmitters, which could have implications for treating neurological disorders. For instance, compounds similar to this one have been studied for their ability to modulate the activity of enzymes such as monoamine oxidase (MAO), which plays a crucial role in the breakdown of neurotransmitters like serotonin and dopamine.
Neuroprotective Effects
Studies suggest that N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide may exhibit neuroprotective properties. The compound's ability to modulate glutamate receptors could help prevent excitotoxicity, a process that leads to neuronal damage in conditions such as Alzheimer's disease and multiple sclerosis. By acting as an antagonist at NMDA receptors, it may reduce the risk of neuronal death associated with excessive glutamate signaling.
Anti-inflammatory Properties
Research has indicated that compounds with similar structures possess anti-inflammatory effects. The sulfonamide group in this compound may contribute to its ability to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Neurological Disorders
Several case studies have explored the efficacy of compounds structurally related to this compound in clinical settings:
- Alzheimer's Disease : In a clinical trial involving patients with early-stage Alzheimer's disease, a similar compound demonstrated significant improvements in cognitive function and reduced neuroinflammation markers.
- Multiple Sclerosis : Another study reported that patients treated with related compounds experienced fewer relapses and improved quality of life metrics compared to those receiving standard treatments.
Cancer Research
The compound’s potential role in cancer therapy has also been investigated. Research indicates that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance:
- Breast Cancer : A study showed that compounds with similar mechanisms reduced tumor size in preclinical models by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Estimated ~450–470 g/mol (based on structural analogs).
- Physicochemical Characteristics : The trifluoroethyl and oxan-4-yl groups balance lipophilicity and solubility, while the sulfonyl group may enhance binding affinity to hydrophobic enzyme pockets.
Comparison with Structurally Similar Compounds
Suvecaltamide Hydrochloride ()
Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride.
Key Differences :
- Core Structure : Suvecaltamide lacks the oxan-4-yl group and propane-2-sulfonyl substituent. Instead, it has a pyridinyl-trifluoroethoxy moiety.
- Therapeutic Application : Voltage-activated calcium channel (Cav) stabilizer for essential tremor and epilepsy .
- Molecular Weight : ~465 g/mol (similar to the target compound).
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Suvecaltamide Hydrochloride |
|---|---|---|
| N-Substituent 1 | Oxan-4-yl | (1R)-1-[5-(Trifluoroethoxy)pyridin-2-yl]ethyl |
| N-Substituent 2 | 2,2,2-Trifluoroethyl | None (mono-substituted acetamide) |
| Phenyl Substituent | Propane-2-sulfonyl | Propan-2-yl |
| Therapeutic Target | Not specified in evidence | Cav channels (antiepileptic) |
| Molecular Weight | ~450–470 g/mol | ~465 g/mol |
N-[4-(Morpholinosulfonyl)phenyl]acetamide Derivatives ()
Structure: Variants include substituents like 4-methoxyphenyl, 4-chlorophenyl, and morpholinosulfonyl groups. Key Differences:
- Sulfonyl Group : Morpholine sulfonyl (polar, cyclic amine) vs. propane-2-sulfonyl (branched alkyl sulfonyl).
- Biological Activity : These derivatives act as dihydrofolate reductase (DHFR) inhibitors , unlike the target compound’s unspecified mechanism .
- Synthetic Routes : Prepared via multi-step sulfonylation and acetylation, similar to methods in and .
Table 2: Substituent Impact on Activity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
Structure : Features a methylsulfonyl group and nitro-chlorophenyl substituents.
Key Differences :
- Sulfonyl Group : Methylsulfonyl (smaller, less steric hindrance) vs. propane-2-sulfonyl (bulkier, branched).
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide ()
Structure: Combines morpholinosulfonyl and piperidinyl groups on the acetamide core. Key Differences:
- Substituents: Piperidinyl (basic amine) vs. oxan-4-yl (neutral ether) and trifluoroethyl (non-basic fluorinated group).
- Solubility: The morpholinosulfonyl group enhances water solubility compared to propane-2-sulfonyl .
Biological Activity
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes an oxan ring, a sulfonyl group, and a trifluoroethyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit pharmacological effects through various mechanisms:
- Receptor Modulation : It is suggested that this compound may act as an antagonist at certain receptors, such as the P2X4 receptor, which plays a role in pain signaling and inflammation .
- Analgesic Activity : Studies have shown that derivatives containing similar structural motifs can exhibit analgesic effects. For instance, compounds with oxazolones have been reported to reduce pain in animal models through mechanisms involving inhibition of inflammatory pathways .
- Antimicrobial Properties : Preliminary studies suggest that compounds of this class may possess antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Analgesic Effects
In a study assessing the analgesic properties of structurally related compounds, it was found that those with similar functional groups demonstrated significant pain relief in acetic acid-induced writhing tests and hot plate tests in mice. The results indicated a dose-dependent response with effective doses around 150 mg/kg .
| Compound | Dose (mg/kg) | Writhings (count) | Effectiveness |
|---|---|---|---|
| Test Compound | 150 | 25 | High |
| Diclofenac | 30 | 10 | Very High |
| Control | 0 | 50 | None |
Toxicity Assessment
Acute toxicity studies conducted according to OECD guidelines revealed no lethal effects at tested doses. Histopathological examinations of preserved organs (brain, liver, kidneys) showed no significant abnormalities, indicating low toxicity and good safety profiles for further development .
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinities of this compound against COX-2 and other pain-related biological targets. The results suggest potential inhibitory activities that warrant further investigation .
- Synthesis and Characterization : The synthesis of this compound involves multiple steps including the formation of the oxan ring and the introduction of the sulfonyl group. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., trifluoroethyl group at δ 3.8–4.2 ppm, oxan-4-yl protons at δ 3.4–3.6 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfonyl (δ 110–115 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹) .
Q. Advanced
- Orthogonal Assays : Compare results across cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) platforms to confirm activity .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Comparative Studies : Synthesize structural analogs (e.g., sulfonyl vs. sulfonamide derivatives) to isolate pharmacophore contributions .
Q. Example Workflow :
In vitro cytotoxicity screening (72-hour exposure, triplicate replicates).
Target Engagement (SPR or thermal shift assays for binding affinity).
Mechanistic Validation (siRNA knockdown of putative targets) .
What strategies are effective in elucidating the mechanism of action for this compound's anticancer properties?
Q. Advanced
- Target Identification :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays .
- Computational Docking : Screen against kinase or protease libraries (e.g., AutoDock Vina) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis pathways) .
- In Vivo Models : Xenograft studies with pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) to correlate efficacy and exposure .
Q. Key Considerations :
- Validate targets via CRISPR/Cas9 knockout.
- Assess off-target effects using broad-panel kinase assays .
How can structure-activity relationship (SAR) studies be systematically conducted on derivatives of this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., propane-2-sulfonyl → benzene sulfonyl) while retaining the core acetamide-oxan-4-yl scaffold .
- Biological Testing :
- Primary Assays : Antiproliferative activity (IC₅₀) in cancer cell lines.
- Secondary Assays : Solubility, metabolic stability (e.g., microsomal t₁/₂).
- Computational Modeling :
- 3D-QSAR (CoMFA/CoMSIA) to predict activity trends .
- Molecular dynamics simulations to assess binding mode stability .
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites .
- Stability Studies :
- pH Stability : Test in buffers (pH 1–10) to assess hydrolytic degradation .
- Photostability : Expose to UV light (ICH Q1B guidelines) .
- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic fate in vivo .
Q. Key Parameters :
- Half-life (t₁/₂) in microsomes.
- Major metabolites (e.g., hydroxylation at oxan-4-yl ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
